3-(4-AMINO-5-OXO-3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID
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Overview
Description
3-(4-AMINO-5-OXO-3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID is a complex organic compound featuring a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-AMINO-5-OXO-3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a triazine derivative with an appropriate amino acid under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-AMINO-5-OXO-3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-AMINO-5-OXO-3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-AMINO-5-OXO-3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Another triazine derivative with similar structural features.
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: Compounds with a similar triazine core but different functional groups.
Uniqueness
3-(4-AMINO-5-OXO-3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[4-amino-3-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-9-3-2-4-10(7-9)17-12(21)8-25-15-19-18-11(5-6-13(22)23)14(24)20(15)16/h2-4,7H,5-6,8,16H2,1H3,(H,17,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVOJXOJQXRHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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